molecular formula C27H27N3O5S B11443431 2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11443431
M. Wt: 505.6 g/mol
InChI Key: ZBQNSFRZWLHTSK-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione is a complex organic compound with a unique structure that combines a pyrimidoquinoline core with benzylsulfanyl and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione typically involves multi-step organic reactions. The starting materials often include benzyl mercaptan, 3,4,5-trimethoxybenzaldehyde, and appropriate pyrimidoquinoline precursors. The reaction conditions may involve:

    Condensation reactions: Using acidic or basic catalysts to form the core structure.

    Sulfurization: Introducing the benzylsulfanyl group through nucleophilic substitution.

    Oxidation and reduction steps: To achieve the desired oxidation state of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability.

    Purification techniques: Such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the benzylsulfanyl or trimethoxyphenyl groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for condensation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as an anticancer or antimicrobial agent due to its unique structure.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to:

    Bind to active sites: Inhibiting enzyme activity or modulating receptor function.

    Disrupt cellular processes: Leading to cell death or altered cellular behavior.

Comparison with Similar Compounds

Similar Compounds

  • 2-tritylsulfanyl-benzoxazole
  • 2-tritylsulfanyl-benzothiazole
  • 2-tritylsulfanyl-1H-benzimidazole

Uniqueness

2-(benzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione is unique due to its combination of a pyrimidoquinoline core with benzylsulfanyl and trimethoxyphenyl groups, which imparts distinct chemical and biological properties compared to similar compounds.

Biological Activity

The compound 2-(benzylthio)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a member of the pyrimidine family and has garnered attention due to its potential biological activities. This article provides an overview of the biological activity of this compound based on available research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H20N2O4S
  • Molecular Weight : 364.44 g/mol

Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells by targeting various cellular pathways. A study highlighted that such derivatives can effectively inhibit the growth of breast cancer cell lines (MCF-7) with IC50 values indicating potent cytotoxicity .
  • Case Study : In one study involving a similar compound structure, the hybrid 2-quinolinone derivatives showed promising results against MCF-7 cells with an IC50 value of 3.02 µM compared to Doxorubicin's 2.29 µM .

Antifungal Activity

The antifungal properties of related compounds have been explored:

  • Efficacy : A compound structurally similar to our target exhibited antifungal activity against Candida species (C. dubliniensis and C. albicans) with MIC values ranging from 4-8 μg/mL . This suggests potential applicability in treating fungal infections.

Molecular Docking Studies

Molecular modeling studies have provided insights into the binding affinities and interactions of the compound with biological targets:

  • Docking Results : The binding orientation at active sites has shown favorable interactions correlating with biological efficacy . This supports the design of new derivatives with enhanced activity.

Summary of Findings

Biological ActivityObservationsReference
AnticancerInduces apoptosis in MCF-7 cells; IC50 = 3.02 µM
AntifungalEffective against C. dubliniensis and C. albicans; MIC = 4-8 μg/mL
Molecular DockingFavorable binding interactions observed

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound is synthesized via multi-component reactions (MCRs) and cyclocondensation techniques. A typical protocol involves:

  • Step 1: Condensation of barbituric acid derivatives with aromatic aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) under acidic conditions.
  • Step 2: Introduction of the benzylthio group via nucleophilic substitution or thiol-ene coupling.
  • Catalysts: Cerium(IV) ammonium nitrate (CAN) enhances cyclization efficiency in MCRs .
  • Optimization: Reaction temperatures (70–100°C) and solvent systems (e.g., ethanol/acetic acid) are critical for yield (typically 60–80%) and purity (>95%) .

Q. Which spectroscopic methods are most effective for confirming the compound’s structure and purity?

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm substituent integration and regiochemistry (e.g., δ 3.8–4.2 ppm for methoxy groups, δ 6.5–7.5 ppm for aromatic protons) .
  • IR Spectroscopy: Peaks at 1700–1650 cm1^{-1} (C=O stretch) and 1250–1150 cm1^{-1} (C-S stretch) validate functional groups .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z ~550) .

Q. What purification techniques are recommended for isolating the compound?

  • Recrystallization: Ethanol or methanol/water mixtures yield crystals with >95% purity .
  • Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) removes byproducts .

Q. What are the key structural features influencing its potential biological activity?

  • The 3,4,5-trimethoxyphenyl group enhances lipophilicity and membrane permeability, while the benzylthio moiety may mediate thiol-disulfide interactions with biological targets .
  • The fused pyrimidoquinoline core provides rigidity, favoring binding to enzyme active sites .

Advanced Research Questions

Q. How can ultrasound or microwave irradiation improve synthesis efficiency?

  • Ultrasound: Reduces reaction time (from 12 hours to 2–4 hours) by enhancing mass transfer and catalyst activation. Yields improve by 15–20% in MCRs .
  • Microwave: Enables rapid heating (100–150°C), minimizing side reactions (e.g., oxidation of thiol groups) and improving selectivity .

Q. What strategies resolve contradictions in reported biological activity data?

  • Orthogonal Assays: Combine enzymatic inhibition assays (e.g., kinase profiling) with cell-based viability tests (e.g., MTT assays) to distinguish direct target effects from off-target toxicity .
  • Dose-Response Studies: Validate EC50_{50}/IC50_{50} values across multiple cell lines (e.g., HeLa, MCF-7) to assess reproducibility .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent Modification: Replace the benzylthio group with methylsulfanyl or nitrobenzylthio to evaluate steric/electronic effects on target binding .
  • Core Rigidity: Compare activity of tetrahydropyrimidoquinoline derivatives with non-fused analogs to assess conformational flexibility’s role .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., CDK2) or tubulin. Prioritize poses with hydrogen bonds to methoxy groups and hydrophobic contacts with the benzylthio group .
  • MD Simulations: Simulate ligand-protein stability over 100 ns to identify critical binding residues .

Q. Data Contradiction Analysis

Q. Why do different studies report varying enzymatic inhibition potencies?

  • Assay Conditions: Discrepancies in buffer pH (7.4 vs. 6.8), ATP concentration (1 mM vs. 10 µM), or enzyme isoforms (e.g., CDK2 vs. CDK4) may alter IC50_{50} values. Standardize protocols using guidelines from the NIH Assay Guidance Manual .
  • Compound Stability: Degradation in DMSO stock solutions (e.g., oxidation of thiols) can reduce apparent activity. Use fresh stocks and confirm stability via HPLC .

Q. How to address inconsistencies in spectral data for structural confirmation?

  • Reproducibility: Compare NMR/IR data across independent syntheses. For example, δ 2.4–2.6 ppm (CH2_2 protons in the tetrahydropyrimidine ring) should remain consistent .
  • X-Ray Crystallography: Resolve ambiguities in regiochemistry (e.g., substitution on N3 vs. N1) with single-crystal structures .

Q. Methodological Recommendations

  • Experimental Design: Include positive controls (e.g., doxorubicin for cytotoxicity, staurosporine for kinase inhibition) and triplicate measurements .
  • Data Reporting: Adhere to MIAME (for genomics) or MIACA (for cytotoxicity) guidelines for transparency .

Properties

Molecular Formula

C27H27N3O5S

Molecular Weight

505.6 g/mol

IUPAC Name

2-benzylsulfanyl-5-(3,4,5-trimethoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C27H27N3O5S/c1-33-19-12-16(13-20(34-2)24(19)35-3)21-22-17(10-7-11-18(22)31)28-25-23(21)26(32)30-27(29-25)36-14-15-8-5-4-6-9-15/h4-6,8-9,12-13,21H,7,10-11,14H2,1-3H3,(H2,28,29,30,32)

InChI Key

ZBQNSFRZWLHTSK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5

Origin of Product

United States

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